LY 233053

Catalog No.
S533970
CAS No.
125546-04-5
M.F
C8H13N5O2
M. Wt
211.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY 233053

CAS Number

125546-04-5

Product Name

LY 233053

IUPAC Name

(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid

Molecular Formula

C8H13N5O2

Molecular Weight

211.22 g/mol

InChI

InChI=1S/C8H13N5O2/c14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t5-,6+/m0/s1

InChI Key

FAAVTENFCLADRE-NTSWFWBYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-((2H-tetrazol-5-yl)methyl)piperidine-2-carboxylic acid, 4-(2H-tetrazol-5-ylmethyl)-2-piperidinecarboxylic acid, LY 233053, LY 235723, LY-235723

Canonical SMILES

C1CNC(CC1CC2=NNN=N2)C(=O)O

Isomeric SMILES

C1CN[C@H](C[C@H]1CC2=NNN=N2)C(=O)O

The exact mass of the compound 4-((2H-Tetrazol-5-yl)methyl)piperidine-2-carboxylic acid is 211.1069 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Pipecolic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LY 233053 is a competitive antagonist of ionotropic glutamate receptors, specifically targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. As a quinoxalinedione derivative, it is structurally related to other common non-NMDA receptor antagonists like CNQX and NBQX. Its primary utility lies in blocking excitatory neurotransmission, making it a critical tool for studying synaptic plasticity, excitotoxicity, and the pathophysiology of neurological disorders such as epilepsy and cerebral ischemia.

While compounds like CNQX and NBQX share a core structure and mechanism, they are not functionally interchangeable with LY 233053 in many experimental contexts. Differences in selectivity between AMPA and various kainate receptor subtypes, off-target effects at the NMDA receptor glycine site (a known issue with CNQX), and distinct pharmacokinetic profiles can lead to significant variations in experimental outcomes. For studies requiring reproducible in vivo neuroprotection or specific anticonvulsant activity, selecting the correct antagonist based on its documented performance profile is critical to avoid confounding variables and ensure data integrity.

Demonstrated In Vivo Efficacy in CNS Ischemia Models

LY 233053 shows high efficacy in reducing neurological damage in in vivo models of central nervous system (CNS) ischemia. In a rabbit model of spinal cord ischemia, administration of LY 233053 resulted in significant neuroprotection. This provides a clear precedent for its use in preclinical studies where CNS penetration and protective action are required, a performance benchmark not always established for all in-class alternatives.

Evidence DimensionNeuroprotective Efficacy
Target Compound DataDemonstrates high efficacy in reducing neurological damage in rabbit models of CNS ischemia.
Comparator Or BaselineGeneral class of excitatory amino acid antagonists, many of which have limitations due to poor CNS entry or side effects.
Quantified DifferenceQualitatively reported as having 'high efficacy' and 'relatively limited side effects' in two different in vivo ischemia models.
ConditionsRabbit models of global cerebral ischemia and spinal cord ischemia.

For researchers investigating neuroprotective strategies for stroke or spinal cord injury, this establishes LY 233053 as a compound with proven efficacy and tolerability in relevant animal models.

Potentiation of Anticonvulsant Activity in Combination Therapy Models

In a maximal electroshock (MES) seizure model in mice, LY 233053 (at doses ≤ 5 mg/kg) did not alter the convulsive threshold on its own but significantly potentiated the anticonvulsant action of conventional antiepileptic drugs like carbamazepine, diphenylhydantoin, and phenobarbital. This synergistic interaction occurs without altering the plasma levels of the co-administered drugs, pointing to a pharmacodynamic mechanism.

Evidence DimensionAnticonvulsant Synergy
Target Compound DataPotentiates the anticonvulsant action of all studied antiepileptics at doses ≤ 5 mg/kg.
Comparator Or BaselineAntiepileptic drugs administered alone.
Quantified DifferenceSignificantly enhances the protective efficacy of standard antiepileptics in the MES test.
ConditionsMaximal electroshock-induced convulsions in mice.

This makes LY 233053 a valuable tool for investigating combination therapies for refractory epilepsy, where enhancing the efficacy of existing drugs is a primary goal.

In Vivo Screening of Neuroprotective Agents for Ischemic Injury

For preclinical studies evaluating therapeutic strategies for stroke or spinal cord injury, LY 233053 serves as a well-documented AMPA/kainate antagonist with proven efficacy and acceptable tolerability in rabbit ischemia models. Its established performance makes it a suitable choice for experiments requiring a systemically active glutamate antagonist.

Investigating Adjunctive Therapies for Epilepsy

Researchers exploring mechanisms to overcome drug resistance in epilepsy can use LY 233053 to probe the role of glutamatergic pathways. Its demonstrated ability to potentiate the effects of standard anticonvulsants in the MES model provides a strong basis for its use in studies aimed at designing more effective combination therapies.

Dissecting Glutamatergic Components of Synaptic Transmission

In electrophysiology and neuroscience, LY 233053 can be used to pharmacologically isolate and study neuronal responses mediated by AMPA and kainate receptors. It functions as a standard competitive antagonist to block the fast excitatory component of neurotransmission, allowing for the study of other receptor systems, such as NMDA or metabotropic glutamate receptors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

211.10692467 Da

Monoisotopic Mass

211.10692467 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

LY233053

Dates

Last modified: 08-15-2023
1: Madden KP, Clark WM, Kochhar A, Zivin JA. Efficacy of LY233053, a competitive glutamate antagonist, in experimental central nervous system ischemia. J Neurosurg. 1992 Jan;76(1):106-10. PubMed PMID: 1727148.
2: Schoepp DD, Ornstein PL, Leander JD, Lodge D, Salhoff CR, Zeman S, Zimmerman DM. Pharmacological characterization of LY233053: a structurally novel tetrazole-substituted competitive N-methyl-D-aspartic acid antagonist with a short duration of action. J Pharmacol Exp Ther. 1990 Dec;255(3):1301-8. PubMed PMID: 2148188.
3: Ornstein PL, Schoepp DD, Leander JD, Wong T, Zimmerman DM, Lodge D. LY233053: a structurally novel, potent and selective competitive N-methyl-D-aspartate receptor antagonist. Prog Clin Biol Res. 1990;361:429-33. PubMed PMID: 2149764.

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